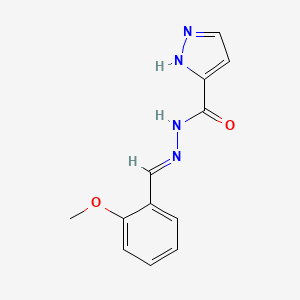![molecular formula C12H17ClN4O3 B5808269 1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5808269.png)
1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. It has also been shown to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, this compound has been shown to have insecticidal and fungicidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane in lab experiments is its diverse range of potential applications. It can be used in studies related to medicine, agriculture, and materials science. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the biochemical and physiological effects of this compound.
Direcciones Futuras
There are several future directions for research related to 1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane. One area of interest is its potential use as an antitumor agent. Further studies are needed to determine the effectiveness of this compound in treating different types of cancer. Another future direction is the development of new materials using this compound. It has been shown to have unique properties that could be useful in the synthesis of new materials with specific properties. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and agriculture.
Conclusion
In conclusion, this compound is a chemical compound with diverse potential applications in various fields. Its synthesis method has been characterized using various analytical techniques. Studies have shown its potential as an anti-inflammatory and analgesic agent, antitumor agent, and insecticide/fungicide. Further research is needed to fully elucidate its mechanism of action and potential applications in medicine, agriculture, and materials science.
Métodos De Síntesis
The synthesis of 1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane involves the reaction of 4-chloro-5-methyl-3-nitro-1H-pyrazole with azepane and acetic anhydride. The resulting compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use as an antitumor agent. In agriculture, this compound has been investigated for its ability to control pests and diseases in crops. In materials science, it has been studied for its potential use in the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O3/c1-9-11(13)12(17(19)20)14-16(9)8-10(18)15-6-4-2-3-5-7-15/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAJUKAROLLFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCCCCC2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B5808208.png)
![N-allyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5808219.png)

![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5808234.png)

![N-benzyl-2-(1,6,6-trimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5808242.png)

![1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B5808250.png)
![N-{4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5808255.png)

![diethyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5808266.png)
![N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5808279.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5808283.png)
![[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5808290.png)